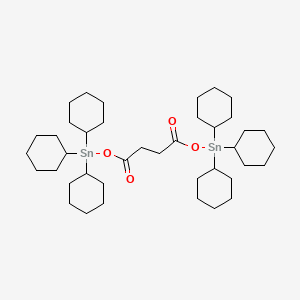
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclohexyl groups and tin atoms, making it a compound of interest in various fields of research and industry .
Preparation Methods
The synthesis of 1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane involves multiple steps. The synthetic routes typically include the reaction of cyclohexyl derivatives with tin-based reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different tin-containing species.
Substitution: The cyclohexyl groups can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane involves its interaction with molecular targets through its tin atoms and cyclohexyl groups. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
1,1,1,8,8,8-Hexacyclohexyl-3,6-dioxo-2,7-dioxa-1,8-distannaoctane can be compared with similar compounds such as:
- 1,2-Bis(2-mercaptoethoxy)ethane
- 1,8-Dimercapto-3,6-dioxaoctane
- Ethylene Glycol Bis(2-mercaptoethyl) Ether
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
13137-53-6 |
|---|---|
Molecular Formula |
C40H70O4Sn2 |
Molecular Weight |
852.4 g/mol |
IUPAC Name |
bis(tricyclohexylstannyl) butanedioate |
InChI |
InChI=1S/6C6H11.C4H6O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1H,2-6H2;1-2H2,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2 |
InChI Key |
HYXWTSVCKZZDIG-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)CCC(=O)O[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















